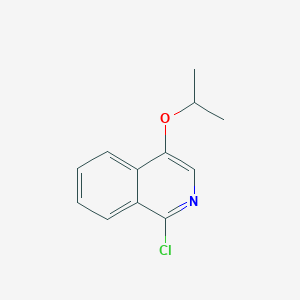

1-Chloro-4-isopropoxyisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cloro-4-isopropoxiisoquinolina es un compuesto químico que pertenece a la familia de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos, caracterizados por un anillo de benceno fusionado a un anillo de piridina.

Métodos De Preparación

La síntesis de 1-Cloro-4-isopropoxiisoquinolina típicamente involucra la reacción de derivados de isoquinolina con reactivos apropiados. Las condiciones de reacción a menudo implican el uso de agentes clorantes como el cloruro de tionilo o el pentacloruro de fósforo, y la posterior eterificación con isopropanol en presencia de una base como el hidruro de sodio .

Análisis De Reacciones Químicas

1-Cloro-4-isopropoxiisoquinolina experimenta varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles, dando lugar a la formación de nuevos derivados.

Oxidación y Reducción: El compuesto puede ser oxidado o reducido en condiciones específicas para producir diferentes productos. Por ejemplo, la oxidación puede lograrse utilizando reactivos como el permanganato de potasio.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento Suzuki-Miyaura, formando enlaces carbono-carbono con ácidos borónicos bajo catálisis de paladio.

Aplicaciones en Investigación Científica

1-Cloro-4-isopropoxiisoquinolina tiene varias aplicaciones en investigación científica:

Farmacéuticos: Sirve como intermedio en la síntesis de varias moléculas bioactivas, lo que potencialmente lleva a nuevos agentes terapéuticos.

Síntesis Orgánica: El compuesto se utiliza en el desarrollo de nuevas metodologías sintéticas y en el estudio de mecanismos de reacción.

Ciencia de Materiales: Puede emplearse en el diseño de nuevos materiales con propiedades específicas.

Aplicaciones Científicas De Investigación

1-Chloro-4-isopropoxyisoquinoline has several applications in scientific research:

Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive molecules, potentially leading to new therapeutic agents.

Organic Synthesis: The compound is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Material Science: It can be employed in the design of novel materials with specific properties.

Mecanismo De Acción

El mecanismo de acción de 1-Cloro-4-isopropoxiisoquinolina implica su interacción con objetivos moleculares, como enzimas o receptores. La estructura del compuesto le permite encajar en sitios de unión específicos, modulando la actividad de estos objetivos. Esta interacción puede conducir a varios efectos biológicos, dependiendo de la naturaleza del objetivo y el contexto de la interacción .

Comparación Con Compuestos Similares

1-Cloro-4-isopropoxiisoquinolina se puede comparar con otros derivados de isoquinolina, como:

1-Cloro-4-hidroxiisoquinolina: Similar en estructura pero con un grupo hidroxilo en lugar de un grupo isopropoxi, lo que lleva a diferentes reactividad y aplicaciones.

4-Cloroisoquinolina: Carece del grupo isopropoxi, lo que lo hace menos versátil en ciertas aplicaciones sintéticas.

1-Isopropoxiisoquinolina: No tiene el átomo de cloro, lo que afecta su reactividad en reacciones de sustitución.

Estas comparaciones resaltan las propiedades únicas de 1-Cloro-4-isopropoxiisoquinolina, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.

Propiedades

Fórmula molecular |

C12H12ClNO |

|---|---|

Peso molecular |

221.68 g/mol |

Nombre IUPAC |

1-chloro-4-propan-2-yloxyisoquinoline |

InChI |

InChI=1S/C12H12ClNO/c1-8(2)15-11-7-14-12(13)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |

Clave InChI |

IDEWMBMRFGVJBU-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CN=C(C2=CC=CC=C21)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)

![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)